7-chloro-4-methoxy-2,3-dihydro-1H-inden-1-one
Description
Properties
IUPAC Name |
7-chloro-4-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-9-5-3-7(11)10-6(9)2-4-8(10)12/h3,5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMBKEXYPRPZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(=O)C2=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through various methods. One common approach involves the reaction of 7-chloro-4-methoxy-1-indanone with appropriate reagents under controlled conditions. For instance, the compound can be synthesized by the reaction of 7-chloro-4-methoxy-1-indanone with a base such as sodium hydroxide in methanol, followed by heating and stirring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide in acetic acid can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 7-chloro-4-methoxy-1-indanone, while reduction can produce 7-chloro-4-methoxy-2,3-dihydro-1H-indanol.
Scientific Research Applications
7-chloro-4-methoxy-2,3-dihydro-1H-inden-1-one has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-chloro-4-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic processes .
Comparison with Similar Compounds
Anticancer Activity
- 7-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one vs. DDI : DDI’s dibromo and hydroxy groups enhance Topoisomerase IIα inhibition by forming halogen bonds and hydrogen bonds with the enzyme’s active site. In contrast, the chloro and methoxy groups in 7-chloro-4-methoxy may favor interactions via hydrophobic and π-stacking effects, though its antiproliferative efficacy remains less characterized compared to DDI .
- FCY-302: The propan-2-yl and benzylidene groups in FCY-302 confer superior antiproliferative activity against leukemia cells (IC₅₀ ~5 µM) compared to unsubstituted indanones, highlighting the role of bulky substituents in enhancing therapeutic windows .
Enzyme Inhibition
- AChE Inhibition : Donepezil’s 5,6-dimethoxy groups anchor it to the catalytic anionic site (CAS) of AChE, while its piperidinylmethyl group binds to the peripheral anionic site (PAS). The 4-methoxy substituent in 7-chloro-4-methoxy may limit PAS engagement, reducing potency compared to donepezil (IC₅₀ ~14 nM) .
- Triazole–Indanone Hybrids: Compounds like 22 and 23 (IC₅₀ ~100 µM) demonstrate that methoxy positioning (C5 or C6) and triazole-quinoline conjugation are critical for dual CAS/PAS binding, a feature absent in 7-chloro-4-methoxy derivatives .
Antimicrobial Activity
- (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one : The indole substituent enhances antibacterial activity (MIC ~25 µg/mL against E. coli), whereas 7-chloro-4-methoxy’s smaller substituents may reduce membrane penetration efficiency .
Substituent Effects on Physicochemical Properties
Table 2: Substituent Impact on Key Properties
Biological Activity
7-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of indenones, characterized by a bicyclic structure comprising a benzene ring fused to a cyclopentanone ring. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound can be synthesized through various methods, including the reaction of 7-chloro-4-methoxy-1-indanone with bases like sodium hydroxide in methanol. The synthesis process can be optimized in industrial settings to enhance yield and purity using advanced techniques such as continuous flow reactors and crystallization.
Biological Activity Overview
Research indicates that this compound possesses several biological activities, primarily including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various microbial strains.
- Antitumor Activity : It has been studied for its effects on cancer cells, particularly lung adenocarcinoma and chronic myelogenous leukemia (CML) cells.
- Mechanism of Action : The biological effects are attributed to its interaction with specific molecular targets, potentially modulating enzyme activity and metabolic processes within cells .
Antitumor Activity
A study evaluated the cytotoxic effects of this compound on A549 human lung adenocarcinoma cells. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapy agents. For instance:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 8.67 | >36.23 |
| Erlotinib (control) | 19.67 | 1.50 |
This demonstrates that the compound not only effectively inhibits tumor cell growth but also shows selectivity towards cancer cells over normal cells .
The mechanism by which this compound exerts its antitumor effects involves binding to the ATP binding site of epidermal growth factor receptor (EGFR), similar to erlotinib but with distinct binding profiles. This interaction suggests potential for further development as an EGFR inhibitor in cancer therapy .
Antimicrobial Properties
The compound has also been investigated for antimicrobial properties against various pathogens. Preliminary results suggest effective inhibition against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .
Comparative Analysis with Related Compounds
In comparison with similar compounds like 7-methoxy-2,3-dihydro-1H-indene and other indenone derivatives, the unique presence of chlorine and methoxy groups in this compound enhances its reactivity and biological activity profile .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-chloro-4-methoxy-2,3-dihydro-1H-inden-1-one, and how can intermediates be optimized for yield?
- Methodology :
- Start with halogenated indanone precursors (e.g., 4-methoxy-2,3-dihydro-1H-inden-1-one) and introduce chlorine via electrophilic substitution or metal-catalyzed cross-coupling reactions .
- Optimize reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DoE) to maximize yield. For example, chlorination with SOCl₂ or NCS (N-chlorosuccinimide) under controlled conditions .
- Purify intermediates via column chromatography or recrystallization, validated by HPLC (≥97% purity) .
Q. How is the structural characterization of this compound performed?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C4, chloro at C7) and ketone functionality. Compare chemical shifts with DFT-predicted values .
- X-ray crystallography : Employ SHELX programs for single-crystal refinement to resolve bond lengths and angles, ensuring accuracy in stereochemical assignments .
- Mass spectrometry : Confirm molecular weight (C₁₀H₉ClO₂, MW 196.63) via ESI-MS or GC-MS .
Q. What methods are recommended for assessing the purity of this compound?
- Methodology :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) or GC with FID detection to quantify impurities .
- Thermal analysis : Determine melting point consistency (literature comparison) and DSC for polymorph identification .
- Elemental analysis : Validate C, H, Cl, and O content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound derivatives in enzyme inhibition?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., acetylcholinesterase or B-Raf kinase). Compare binding energies of derivatives with modified substituents (e.g., fluoro, bromo) .
- Pharmacodynamic modeling : Link inhibitor concentration to target modulation (e.g., phosphorylated MEK1 levels) using indirect response models to establish efficacy thresholds .
Q. What computational approaches are used to predict the electronic properties of this compound?
- Methodology :
- DFT calculations : Employ Gaussian-09/B3LYP/6-31G(d,p) to compute HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices. Analyze electron density distribution to predict reactivity sites .
- Global reactivity descriptors : Calculate chemical hardness (η = (E_LUMO − E_HOMO)/2) and electrophilicity (ω = μ²/2η) to correlate with experimental redox behavior .
Q. How is the antimicrobial activity of this compound evaluated?
- Methodology :
- Broth microdilution assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Determine MIC values (µg/mL) and compare with positive controls (e.g., ciprofloxacin) .
- Time-kill kinetics : Assess bactericidal/fungicidal effects over 24 hours using colony-forming unit (CFU) counts .
Q. How should researchers address contradictions in spectroscopic or crystallographic data for this compound?
- Methodology :
- Cross-validation : Replicate NMR/X-ray experiments under standardized conditions (e.g., solvent, temperature). Use SHELXL refinement for outlier detection in crystallographic data .
- Hybrid approaches : Combine DFT-optimized geometries with experimental IR/Raman spectra to resolve ambiguities in functional group assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
